EMD534085

Übersicht

Beschreibung

EMD-534085 ist ein potenter und selektiver Inhibitor des mitotischen Kinesin-5-Proteins, auch bekannt als Eg5. Dieses Protein spielt eine entscheidende Rolle im Prozess der Mitose, insbesondere bei der Bildung des mitotischen Spindelapparats, der für die Trennung der Chromosomen während der Zellteilung unerlässlich ist. Durch die Hemmung von Eg5 induziert EMD-534085 eine mitotische Arretierung, die zum Zelltod führt. Diese Verbindung hat eine signifikante präklinische Antitumoraktivität gezeigt und wird auf ihren potenziellen Einsatz in der Krebstherapie untersucht .

Herstellungsmethoden

Die Synthese von EMD-534085 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von EMD-534085 wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen unter Verwendung von Reagenzien wie Halogeniden und Aminen an die Kernstruktur eingeführt.

Industrielle Produktionsmethoden für EMD-534085 beinhalten die Skalierung des Labor-Syntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung einer gleichbleibenden Qualität und Ausbeute. Dies kann die Verwendung von automatisierten Reaktoren und Durchflusssystemen umfassen, um Effizienz und Reproduzierbarkeit zu verbessern .

Chemische Reaktionsanalyse

EMD-534085 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: EMD-534085 kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Substitution: EMD-534085 kann Substitutionsreaktionen mit verschiedenen Nukleophilen wie Aminen oder Thiolen eingehen, um substituierte Derivate zu bilden

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind organische Lösungsmittel wie Dichlormethan oder Dimethylsulfoxid und Katalysatoren wie Palladium oder Platin. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab, beinhalten aber typischerweise verschiedene oxidierte, reduzierte oder substituierte Derivate von EMD-534085 .

Wissenschaftliche Forschungsanwendungen

EMD-534085 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: EMD-534085 wird als Werkzeugverbindung verwendet, um die Hemmung des mitotischen Kinesin-5 und seine Auswirkungen auf die Zellteilung zu untersuchen. Es wird auch bei der Entwicklung neuer Synthesemethoden und Reaktionsmechanismen eingesetzt.

Biologie: In der biologischen Forschung wird EMD-534085 verwendet, um die Rolle des mitotischen Kinesin-5 bei der Zellteilung und sein Potenzial als Ziel für die Krebstherapie zu untersuchen. Es wird auch in Studien zur Zellzyklusregulation und Apoptose eingesetzt.

Medizin: EMD-534085 wird auf seinen potenziellen Einsatz in der Krebstherapie untersucht, insbesondere bei der Behandlung von soliden Tumoren und Lymphomen. .

Wirkmechanismus

Der Wirkmechanismus von EMD-534085 beinhaltet die Hemmung des mitotischen Kinesin-5-Proteins, auch bekannt als Eg5. Dieses Protein ist für die Bildung des mitotischen Spindelapparats unerlässlich, der für die Trennung der Chromosomen während der Zellteilung erforderlich ist. Durch die Bindung an die allosterische Tasche von Eg5 verhindert EMD-534085 die Bildung des mitotischen Spindelapparats, was zu einer mitotischen Arretierung und anschließendem Zelltod führt. Dieser Mechanismus ist besonders effektiv bei schnell teilenden Krebszellen, was EMD-534085 zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Vorbereitungsmethoden

The synthesis of EMD-534085 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of EMD-534085 is synthesized using a series of condensation and cyclization reactions.

Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.

Industrial production methods for EMD-534085 involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

EMD-534085 undergoes several types of chemical reactions, including:

Oxidation: EMD-534085 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: EMD-534085 can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various oxidized, reduced, or substituted derivatives of EMD-534085 .

Wissenschaftliche Forschungsanwendungen

EMD-534085 has a wide range of scientific research applications, including:

Chemistry: EMD-534085 is used as a tool compound to study the inhibition of mitotic kinesin-5 and its effects on cell division. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, EMD-534085 is used to investigate the role of mitotic kinesin-5 in cell division and its potential as a target for cancer therapy. It is also used in studies of cell cycle regulation and apoptosis.

Medicine: EMD-534085 is being investigated for its potential use in cancer therapy, particularly in the treatment of solid tumors and lymphomas. .

Wirkmechanismus

The mechanism of action of EMD-534085 involves the inhibition of the mitotic kinesin-5 protein, also known as Eg5. This protein is essential for the formation of the mitotic spindle, which is required for the segregation of chromosomes during cell division. By binding to the allosteric pocket of Eg5, EMD-534085 prevents the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making EMD-534085 a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

EMD-534085 ist unter den Eg5-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen:

Monastrol: Der erste selektive Inhibitor des mitotischen Kinesin-5, der ebenfalls eine mitotische Arretierung induziert, aber im Vergleich zu EMD-534085 eine geringere Potenz aufweist.

Ispinesib: Ein weiterer potenter Eg5-Inhibitor, der in präklinischen und klinischen Studien vielversprechende Ergebnisse gezeigt hat.

Filanesib: Ein Eg5-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus

Im Vergleich zu diesen Verbindungen hat EMD-534085 eine überlegene Potenz und Selektivität gezeigt, was es zu einem wertvollen Werkzeug für die Forschung und einem vielversprechenden Kandidaten für die therapeutische Entwicklung macht .

Biologische Aktivität

EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5 (Eg5), which plays a crucial role in the assembly of the mitotic spindle during cell division. This compound has garnered attention due to its significant biological activity, particularly in inducing apoptosis in cancer cells during mitotic arrest. The following sections provide a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

- Target : Kinesin-5 (Eg5)

- IC50 : 8 nM, indicating high potency against its target .

- Selectivity : this compound exhibits selectivity for kinesin-5, showing no significant inhibition of other tested kinesins at concentrations up to 10 µM .

This compound induces rapid cell death in various cancer cell lines, particularly HL60 cells, by causing mitotic arrest. The mechanism involves several key processes:

- Mitotic Arrest : this compound causes cells to enter mitosis but prevents proper spindle formation, resulting in monopolar spindles and prolonged mitotic arrest .

- Apoptosis Induction : During this arrest, the compound activates apoptotic pathways:

- Cell Cycle Dynamics : Cells treated with this compound exhibit significant accumulation of phospho-Histone H3, indicating active mitosis .

In Vitro Studies

A variety of studies have explored the effects of this compound on different cancer cell lines:

- Cell Lines Tested : HeLa, MCF7, HL60, Colo 205, and others.

- Treatment Concentration : Most studies utilized a saturating concentration of 500 nM to evaluate drug response.

- Cell Death Kinetics : Time-lapse microscopy revealed that cells treated with this compound undergo vigorous blebbing and eventual lysis after prolonged mitotic arrest .

| Cell Line | Mitotic Arrest (%) | Apoptosis Induction | Notes |

|---|---|---|---|

| HL60 | Nearly 100% | Yes | Rapid death during mitotic arrest |

| HeLa | High | Variable | Response varies across cell types |

| MCF7 | High | Yes | Consistent with other K5 inhibitors |

In Vivo Studies

In vivo experiments using mouse models have demonstrated the antitumor efficacy of this compound:

- Tumor Models : Colo 205 xenografts were used to assess the drug's impact on tumor growth.

- Dosage : Administered doses ranged from 10 mg/kg to 20 mg/kg.

- Findings : A dose-dependent increase in the mitotic index was observed at 8 hours post-treatment, confirming effective induction of mitotic arrest in tumors .

Clinical Studies

A Phase I clinical trial assessed the safety and pharmacokinetics of this compound in patients with refractory solid tumors:

- Participants : 44 patients received the treatment.

- Maximum Tolerated Dose (MTD) : Established at 108 mg/m²/day.

- Adverse Effects : Commonly reported effects included asthenia (50%) and neutropenia (32%). No complete or partial responses were observed; however, stable disease was noted in 52% of patients .

Eigenschaften

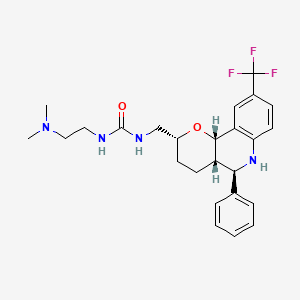

IUPAC Name |

1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARIUIDCPUZLKZ-FUKQBSRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235147 | |

| Record name | EMD-534085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858668-07-2 | |

| Record name | EMD-534085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD-534085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-534085 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.